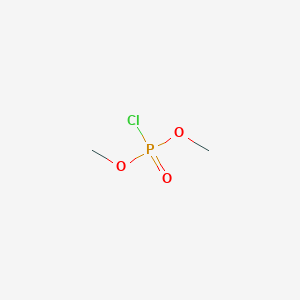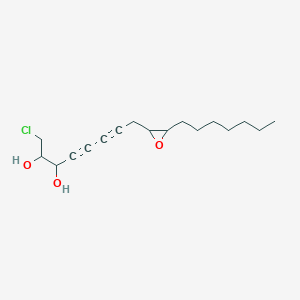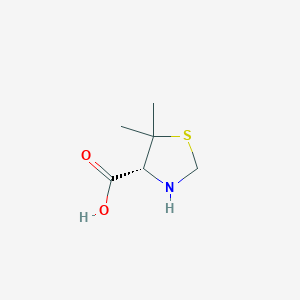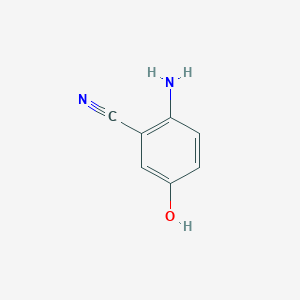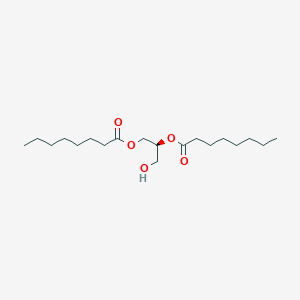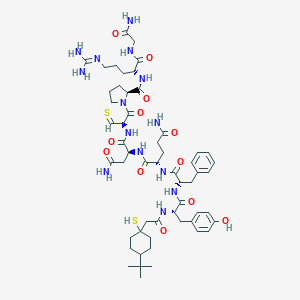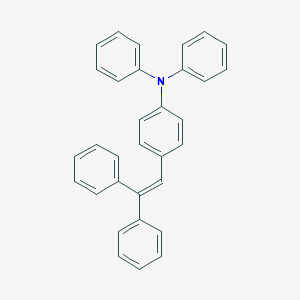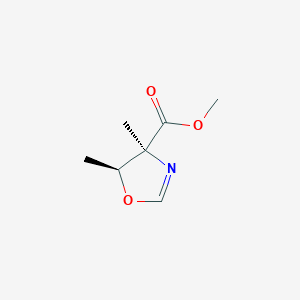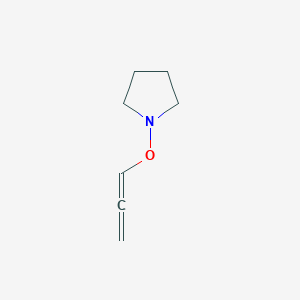
Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the pyrrolidine family, which is a class of organic compounds that contain a five-membered ring structure with one nitrogen atom. Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI) has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI) is not fully understood. However, studies have suggested that it may act as a nucleophile in various reactions, such as Michael addition and Diels-Alder reactions. Additionally, this compound has been shown to exhibit Lewis basicity, which may contribute to its reactivity in various reactions.
Biochemische Und Physiologische Effekte
Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI) has not been extensively studied for its biochemical and physiological effects. However, studies have suggested that it may have potential applications in drug discovery and development due to its unique properties.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI) has several advantages for use in lab experiments, including its high reactivity and potential applications in organic synthesis. However, its limitations include the need for careful optimization of reaction conditions to ensure high yield and purity.
Zukünftige Richtungen
There are several future directions for research on Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI). One potential direction is to further study its mechanism of action and reactivity in various reactions. Additionally, studies could be conducted to explore its potential applications in drug discovery and development. Finally, researchers could investigate the potential use of this compound as a chiral auxiliary in asymmetric synthesis.
Synthesemethoden
Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI) can be synthesized using various methods, including the reaction of 1,2-propadiene with pyrrolidine in the presence of a catalyst or the reaction of 1,2-propadienyl chloride with pyrrolidine. The synthesis of this compound requires careful optimization of reaction conditions to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI) has been studied extensively for its potential applications in scientific research. One of the most promising applications is in the field of organic synthesis, where it has been used as a building block for the synthesis of various compounds. Additionally, this compound has been studied for its potential use as a ligand in catalysis and as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
113377-57-4 |
|---|---|
Produktname |
Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI) |
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
InChI |
InChI=1S/C7H11NO/c1-2-7-9-8-5-3-4-6-8/h7H,1,3-6H2 |
InChI-Schlüssel |
ZNPPRHHYKIFHJG-UHFFFAOYSA-N |
SMILES |
C=C=CON1CCCC1 |
Kanonische SMILES |
C=C=CON1CCCC1 |
Synonyme |
Pyrrolidine, 1-(1,2-propadienyloxy)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



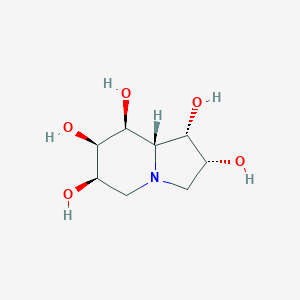
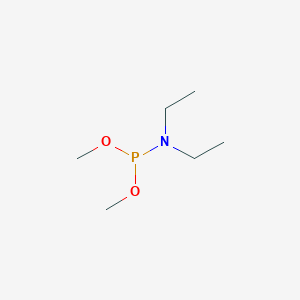
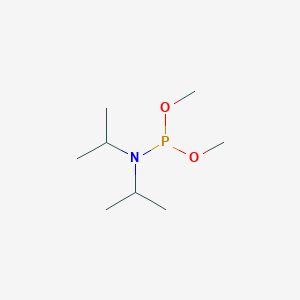
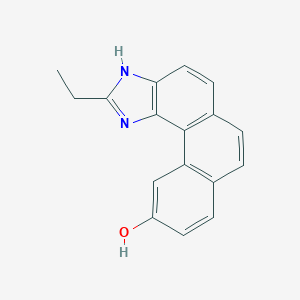
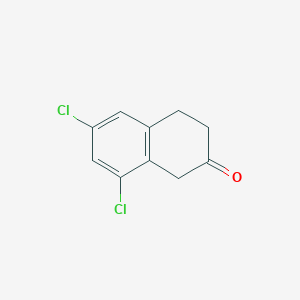
![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43696.png)
